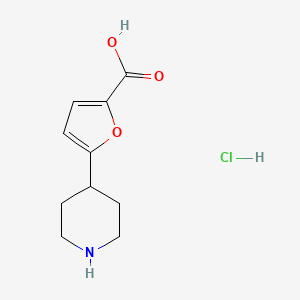
5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to a furan ring, with a carboxylic acid group and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Furan Ring: The furan ring can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride.
Furan Derivatives: Compounds such as furan, furfural, and substituted furans also share structural similarities.
Uniqueness
The uniqueness of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride lies in its combination of the piperidine and furan rings, along with the carboxylic acid group and hydrochloride salt. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
生物活性
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring attached to a furan-2-carboxylic acid moiety, which is crucial for its interaction with biological targets. Its hydrochloride form enhances solubility, facilitating in vitro and in vivo studies.
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride primarily interacts with G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor is implicated in various physiological processes, including inflammation and metabolic regulation. The compound acts as an antagonist, inhibiting the receptor's activity and thereby modulating downstream signaling pathways such as cAMP production .
In Vitro Studies
Research indicates that 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride exhibits significant biological activity:
- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammatory markers in cell cultures stimulated by pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting mitochondrial function .
In Vivo Studies
Animal models have demonstrated that administration of this compound can lead to:
- Tumor Growth Inhibition : In vivo experiments indicated a reduction in tumor size in models of hepatocellular carcinoma (HCC) when treated with related piperidine derivatives .
- Safety Profile : Toxicological assessments have indicated a favorable safety profile compared to traditional chemotherapeutics like sorafenib, suggesting potential for clinical applications .
Data Summary
The following table summarizes key findings regarding the biological activity of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride:
Case Studies
- Hepatocellular Carcinoma (HCC) : A study highlighted the use of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride derivatives as HsClpP agonists, demonstrating their role in promoting apoptosis in HCC cells through mitochondrial pathways .
- Inflammatory Models : In models of inflammation, compounds similar to 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride showed significant reductions in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
5-piperidin-4-ylfuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,13);1H |
InChI 键 |
ACVPPWWGGZDZOE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC=C(O2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















